5-[1-(2-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

stereochemistry chiral resolution enantioselective binding

5-[1-(2-Chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 588673-93-2, PubChem CID is a synthetic, low-molecular-weight heterocyclic compound belonging to the 1,2,4-triazole-3-thiol class. It possesses a 2-chlorophenoxyethyl group at the 5-position and an ethyl substituent at the N4 position of the triazole ring.

Molecular Formula C12H14ClN3OS
Molecular Weight 283.77
CAS No. 588673-93-2
Cat. No. B2830713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[1-(2-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
CAS588673-93-2
Molecular FormulaC12H14ClN3OS
Molecular Weight283.77
Structural Identifiers
SMILESCCN1C(=NNC1=S)C(C)OC2=CC=CC=C2Cl
InChIInChI=1S/C12H14ClN3OS/c1-3-16-11(14-15-12(16)18)8(2)17-10-7-5-4-6-9(10)13/h4-8H,3H2,1-2H3,(H,15,18)
InChIKeyVBAIBNFUSIVKKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-[1-(2-Chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 588673-93-2): Chemical Identity and Core Structural Features


5-[1-(2-Chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 588673-93-2, PubChem CID 4503809) is a synthetic, low-molecular-weight heterocyclic compound belonging to the 1,2,4-triazole-3-thiol class. It possesses a 2-chlorophenoxyethyl group at the 5-position and an ethyl substituent at the N4 position of the triazole ring [1]. The compound has a molecular formula of C12H14ClN3OS, a molecular weight of 283.78 g/mol, a computed XLogP3-AA of 3.1, a topological polar surface area of 69 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and four rotatable bonds [1]. It exists as a thiol–thione tautomer and features a single undefined stereocenter at the ethyl linker [1]. The compound is commercially available from multiple suppliers at purities of ≥95% for research use .

Why 5-[1-(2-Chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol Cannot Be Replaced by Generic Triazole-3-thiol Analogs


Within the 1,2,4-triazole-3-thiol scaffold, subtle structural variations—including the nature of the N4 substituent, the linker length and heteroatom connecting the triazole core to the aromatic ring, and the position of chlorine on the phenoxy group—produce large differences in biological activity. For example, in the human FABP4 inhibitor series, the 2-chlorophenoxymethyl analog (WF6, N4-isopropyl, methyl linker) exhibits an IC50 of 0.249 µM, whereas the 4-chlorophenoxymethyl analog (7FW2 ligand, N4-propenyl, methyl linker) gives an IC50 of 0.833 µM—a >3-fold loss in potency due solely to chlorine relocation [1][2]. Similarly, replacing the phenoxy ether linkage with an anilino linker (QG0, IC50 = 0.705 µM) alters affinity by nearly 3-fold relative to WF6 [3]. These steep structure–activity relationships demonstrate that in-class compounds cannot be interchanged without risking loss of target engagement, selectivity, or pharmacokinetic profile. The target compound combines a chiral ethyl linker, an ether oxygen, 2-chloro substitution, and an N4-ethyl group—a specific combination not replicated in any single literature analog—which may confer distinct binding properties relative to its closest comparators.

Quantitative Differentiation Evidence for 5-[1-(2-Chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol vs. Closest Analogs


Chiral Ethyl Linker vs. Achiral Methyl Linker: Stereochemical Differentiation from WF6

The target compound bears a 1-(2-chlorophenoxy)ethyl linker that creates a chiral center at the benzylic carbon (undefined stereocenter count = 1), whereas the most potent published FABP4 inhibitor in this series, WF6 (5-[(2-chlorophenoxy)methyl]-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol, IC50 = 0.249 µM), employs an achiral methyl linker (stereocenter count = 0) [1][2]. The presence of a stereocenter enables enantiomer separation and evaluation of enantioselective target interactions, which is impossible with the achiral WF6 scaffold [2].

stereochemistry chiral resolution enantioselective binding FABP4 inhibitor design

N4-Ethyl vs. N4-Isopropyl Substitution: Steric Differentiation at the Triazole Core

The target compound carries an N4-ethyl group (2 carbon atoms), which presents a smaller steric profile than the N4-isopropyl group (3 carbon atoms, branched) found in WF6 (IC50 = 0.249 µM against FABP4) [1][2]. While both compounds share identical XLogP3-AA (3.1) and TPSA (69 Ų), the reduced steric bulk at N4 may permit the target compound to access binding conformations or sub-pockets that are sterically occluded when the bulkier isopropyl group is present [2]. No direct FABP4 IC50 is available for the target compound.

steric effects structure–activity relationship triazole N4 substitution FABP4 binding pocket

Ether vs. Anilino Linker Chemistry: Implications for Metabolic Stability and Hydrogen Bonding

The target compound uses an ether oxygen to link the 2-chlorophenyl ring to the ethyl spacer, whereas the structurally analogous QG0 (5-[(2-chloroanilino)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol) employs an anilino (NH) linker. This difference matters: QG0 exhibits an FABP4 IC50 of 0.705 µM, while the ether-linked WF6 achieves 0.249 µM—a 2.8-fold improvement [1][2]. The ether oxygen is incapable of acting as a hydrogen bond donor (HBD count: target = 1 vs. QG0 = 2), and the C–O bond is generally more resistant to oxidative metabolism than the C–NH bond of anilines [3]. No direct metabolic stability or FABP4 data exist for the target compound.

linker chemistry metabolic stability ether vs. amine hydrogen bonding FABP4

Ortho-Chlorophenoxy vs. Para-Chlorophenoxy: Impact of Chlorine Position on FABP4 Binding Affinity

In the triazole-3-thiol FABP4 inhibitor series, the position of chlorine on the phenoxy ring significantly modulates potency. The 2-chloro (ortho) analog WF6 achieves an IC50 of 0.249 µM, while the 4-chloro (para) counterpart (7FW2 ligand: 5-[(4-chlorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazole-3-thiol) gives an IC50 of 0.833 µM, representing a 3.3-fold loss in affinity [1][2]. The target compound carries the ortho-chloro arrangement, placing it in the higher-activity sub-series. An additional reference point is a 3-chlorophenyl triazole-5-thione analog (7FZL ligand) with IC50 = 1.4 µM, confirming that chlorine position is a critical potency determinant within this scaffold [3].

chlorine positional isomer ortho vs. para substitution FABP4 SAR halogen bonding

Physicochemical Property Profile: Lipophilicity and Polarity Parity with the Most Potent Analog WF6

The target compound and WF6, the most potent FABP4 inhibitor in the publicly available series (IC50 = 0.249 µM), share identical computed XLogP3-AA (3.1) and topological polar surface area (69 Ų) [1][2]. Both have molecular weight of 283.78 g/mol, one hydrogen bond donor, three hydrogen bond acceptors, and four rotatable bonds. This physicochemical parity suggests that any differential biological activity between the two would arise from the distinct structural features (chiral ethyl linker, N4-ethyl vs. N4-isopropyl) rather than from gross differences in lipophilicity or polarity-driven pharmacokinetic behavior [2].

physicochemical properties XLogP TPSA drug-likeness membrane permeability

Commercial Availability and Purity Specifications Across Multiple Vendors

The target compound is stocked by multiple independent vendors including Santa Cruz Biotechnology (catalog sc-317917, 500 mg), AKSci (catalog 8339CM, minimum purity 95%), ChemDiv, Leyan (catalog 1738674, purity 98%), and CymitQuimica (ref. 10-F365781) . In contrast, the closest literature analog WF6 is primarily available as a specialized PDB ligand (code WF6) from structure biology suppliers, with limited commercial sourcing as a dry stock compound [1]. The target compound offers purity options up to 98%, with multiple independent supply routes reducing single-vendor dependency.

supply chain purity vendor comparison research chemical sourcing

Recommended Application Scenarios for 5-[1-(2-Chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol Based on Evidence


FABP4 Inhibitor Lead Optimization: Evaluating Linker and Stereochemistry Effects

Investigators pursuing FABP4 inhibitors can use this compound to probe the effect of the ethyl linker and associated chiral center, which is absent in the most potent literature analog WF6 (IC50 = 0.249 µM) [1]. The compound's ortho-chloro substitution and ether linker place it in the highest-activity sub-series, while its N4-ethyl group (identical to QG0, IC50 = 0.705 µM) allows direct steric comparison with the N4-isopropyl of WF6 [2]. This makes the compound suitable for head-to-head FABP4 biochemical assay panels, X-ray co-crystallization studies, and enantiomer separation to evaluate enantioselective binding.

Structure–Activity Relationship Expansion of Triazole-3-thiol Scaffolds

The compound occupies a unique position in the 1,2,4-triazole-3-thiol SAR matrix by combining the ethyl linker with an N4-ethyl group—a pairing not represented in any single PDB-deposited FABP4 ligand structure [1]. Researchers conducting systematic SAR campaigns can deploy this compound to fill the 'linker-length × N4-substituent' design grid, where existing data points include only methyl-linker/N4-isopropyl (WF6) and methyl-linker/N4-ethyl (QG0) combinations [2]. Its physicochemical parity with WF6 (XLogP = 3.1, TPSA = 69 Ų) ensures that activity differences can be attributed to specific structural features rather than global property shifts [3].

Enantioselective Pharmacology Studies Requiring a Chiral Triazole-3-thiol Probe

With one undefined stereocenter at the benzylic carbon of the 1-(2-chlorophenoxy)ethyl group, this compound is distinct from the achiral methyl-linker analogs (WF6, QG0, 7FW2 ligand) that dominate the published triazole-3-thiol FABP4 series [1][2]. The compound can be subjected to chiral chromatographic resolution to isolate individual enantiomers, followed by differential activity testing in FABP4 binding assays [1]. This enables investigation of enantioselective molecular recognition—a dimension inaccessible with achiral analogs—and may reveal one enantiomer with superior affinity or selectivity.

Procurement for Parallel Medicinal Chemistry Library Synthesis

The compound's multi-vendor availability at purities up to 98% (Leyan), with stock quantities of 500 mg from suppliers such as Santa Cruz Biotechnology, supports its use as a key building block or reference standard in parallel synthesis campaigns [1][2]. Researchers requiring consistent, analytically verified material across multiple synthesis batches benefit from multiple independent supply routes, reducing the risk of supply chain interruption that affects single-source analogs such as WF6 [3].

Quote Request

Request a Quote for 5-[1-(2-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.